molecular formula C10H11N5O B174655 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 186835-00-7

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B174655
CAS RN: 186835-00-7
M. Wt: 217.23 g/mol
InChI Key: KMDGGRYTOFALAH-UHFFFAOYSA-N
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Description

The compound “6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “3-Methoxyphenyl” suggests the presence of a phenyl (aromatic ring) with a methoxy (-OCH3) group attached. The “1,3,5-triazine-2,4-diamine” suggests a triazine ring with amino (-NH2) groups attached at the 2 and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would likely show a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The methoxyphenyl group would be attached at the 6 position and the amino groups at the 2 and 4 positions .


Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can also undergo reactions at the amino groups, such as acylation or sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing of its biological activity, potential side effects, and efficacy in comparison to existing treatments .

properties

IUPAC Name

6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-7-4-2-3-6(5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDGGRYTOFALAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

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